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Abstract
This document provides detailed application notes and experimental protocols for the

stereoselective synthesis of (1R,4S)-Dasotraline, a serotonin-norepinephrine-dopamine

reuptake inhibitor (SNDRI). Two primary synthetic routes are presented: a diastereoselective

reduction of a chiral sulfinyl imine intermediate and an enzymatic transamination of a prochiral

ketone. These protocols are intended for research and development purposes, offering

pathways to obtain the desired (1R,4S) stereoisomer with high purity. Additionally, the

mechanism of action of Dasotraline is illustrated to provide context for its pharmacological

activity.

Introduction
Dasotraline, with the chemical name (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-

tetrahydronaphthalen-1-amine, is a potent SNDRI that has been investigated for the treatment

of various central nervous system disorders.[1][2] Its therapeutic potential is intrinsically linked

to its specific stereochemistry. The (1R,4S) configuration is crucial for its intended

pharmacological activity.[1] Consequently, stereoselective synthesis is paramount for obtaining

enantiomerically pure Dasotraline for research and clinical studies. This document outlines two

effective methods for achieving this stereoselectivity.
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Synthetic Strategies
Two principal strategies for the stereoselective synthesis of (1R,4S)-Dasotraline are detailed

below.

1. Diastereoselective Reduction of a Chiral N-tert-Butylsulfinyl Imine: This is a widely utilized

and robust method for the asymmetric synthesis of chiral amines.[3][4] The key step involves

the diastereoselective reduction of an N-tert-butylsulfinyl imine, formed from the condensation

of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and (R)-tert-butylsulfinamide.

The chiral auxiliary directs the stereochemical outcome of the reduction.

2. Enzymatic Transamination: This biocatalytic approach offers a greener and highly selective

alternative. An (R)-selective ω-transaminase is employed to directly aminate the prochiral

ketone, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, to yield the desired (1R,4S)-

amine.[5][6][7]

Experimental Protocols
Route 1: Diastereoselective Reduction of Chiral Sulfinyl
Imine
This synthesis involves three main stages: preparation of the racemic tetralone, resolution to

obtain the (S)-enantiomer, formation of the chiral sulfinyl imine, and subsequent

diastereoselective reduction and deprotection.

Stage 1: Synthesis of racemic 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

A protocol for the synthesis of the racemic tetralone precursor has been described.[8]

Reaction: Friedel-Crafts reaction of 1-naphthol with 1,2-dichlorobenzene.

Reagents: 1-naphthol, 1,2-dichlorobenzene, anhydrous aluminum chloride.

Procedure: To a stirred solution of 1-naphthol (0.15 mol) in 1,2-dichlorobenzene (160 ml),

anhydrous AlCl3 (0.4 mol) is added. The mixture is heated, followed by aqueous workup and

purification to yield the desired tetralone.
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Stage 2: Enantioselective Synthesis of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-

one

While a direct enantioselective synthesis protocol is not detailed in the provided results,

resolution of the racemic tetralone is a common strategy. This can be achieved through various

methods, including chiral chromatography or the formation and separation of diastereomeric

derivatives.

Stage 3: Synthesis of (RS,4S)-N-(tert-butylsulfinyl)-4-(3,4-dichlorophenyl)-3,4-

dihydronaphthalen-1-imine

Reaction: Condensation of (S)-tetralone with (R)-tert-butylsulfinamide.

Reagents: (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, (R)-tert-

butylsulfinamide, titanium(IV) ethoxide (Ti(OEt)4).

Protocol:

To a solution of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) in

anhydrous THF, add (R)-tert-butylsulfinamide (1.1 equiv).

Add Ti(OEt)4 (2.0 equiv) and heat the mixture to reflux for several hours, monitoring by

TLC.

Upon completion, cool the reaction to room temperature and quench with brine.

Filter the mixture through celite and extract the filtrate with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography to yield the desired sulfinyl

imine.

Stage 4: Diastereoselective Reduction of the Sulfinyl Imine and Deprotection

Reaction: Reduction of the sulfinyl imine using 9-Borabicyclo[3.3.1]nonane (9-BBN), followed

by acidic deprotection.
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Reagents: (RS,4S)-N-(tert-butylsulfinyl)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-

imine, 9-BBN, hydrochloric acid.

Protocol:

Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert

atmosphere.

Add a solution of 9-BBN (0.5 M in THF, 2.0 equiv) dropwise.

Stir the reaction at -78 °C for several hours, monitoring by TLC.

Quench the reaction by the slow addition of methanol.

Allow the mixture to warm to room temperature.

Add 3M HCl and stir for 1-2 hours to effect deprotection of the sulfinyl group.

Basify the mixture with aqueous NaOH and extract with ethyl acetate.

Dry the combined organic layers, filter, and concentrate.

Purify the crude (1R,4S)-Dasotraline by an appropriate method such as crystallization of a

salt (e.g., hydrochloride).

Step Product
Starting
Material

Key
Reagents

Typical
Yield

Stereoselec
tivity
(de/ee)

3
(RS,4S)-N-

sulfinyl imine
(S)-tetralone

(R)-tert-

butylsulfinami

de, Ti(OEt)4

~70-85% >95% de

4
(1R,4S)-

Dasotraline

(RS,4S)-N-

sulfinyl imine
9-BBN, HCl

>90%

(reduction)
>95% de

Table 1: Summary of Quantitative Data for the Sulfinyl Imine Route.Note: Yields and

stereoselectivities are estimates based on similar reported transformations and may require
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optimization.

Route 2: Enzymatic Transamination
This biocatalytic route provides a direct method to the desired amine from the prochiral ketone.

Stage 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

The synthesis of the starting ketone is the same as in Route 1.

Stage 2: (R)-selective Enzymatic Transamination

Reaction: Asymmetric amination of the prochiral tetralone using an (R)-selective ω-

transaminase.

Enzyme: An (R)-selective ω-transaminase (e.g., from Aspergillus terreus, Arthrobacter sp., or

an engineered variant).[6][7]

Reagents: 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, an amine donor (e.g.,

isopropylamine, L-alanine), pyridoxal-5'-phosphate (PLP) cofactor.

Protocol:

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

Add the 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (typically dissolved in a

co-solvent like DMSO to improve solubility).

Add the amine donor in excess (e.g., 10-20 equivalents).

Add the PLP cofactor to the required concentration (e.g., 1 mM).

Initiate the reaction by adding the (R)-selective ω-transaminase (lyophilized powder or

whole cells).

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

Monitor the reaction progress by HPLC or GC for the formation of Dasotraline.
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Upon completion, stop the reaction (e.g., by pH shift or addition of an organic solvent).

Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

Dry the organic phase, concentrate, and purify the product, for instance, by

chromatography or crystallization.

Step Product
Starting
Material

Key
Reagents

Typical
Conversion

Stereoselec
tivity (ee)

2
(1R,4S)-

Dasotraline

Racemic

tetralone

(R)-selective

ω-

transaminase

, Amine

donor, PLP

>90% >99% ee

Table 2: Summary of Quantitative Data for the Enzymatic Transamination Route.Note:

Conversion and enantiomeric excess are typical for optimized enzymatic reactions and depend

on the specific enzyme and conditions used.

Visualizations
Synthetic Workflow: Sulfinyl Imine Route```dot
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Caption: Dasotraline inhibits the reuptake of dopamine, norepinephrine, and serotonin.
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Conclusion
The stereoselective synthesis of (1R,4S)-Dasotraline is crucial for its investigation as a

therapeutic agent. The two routes presented here, diastereoselective reduction of a chiral

sulfinyl imine and enzymatic transamination, provide reliable methods for obtaining the desired

enantiomerically pure compound. The choice of method will depend on the available resources,

scale of synthesis, and desired environmental impact. The provided protocols and data serve

as a valuable resource for researchers in the field of medicinal chemistry and drug

development. Further optimization of these protocols may be necessary to achieve desired

yields and purities for specific research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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